5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid
Overview
Description
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is a nitrogen-containing organic compound . It has a CAS Number of 1192152-97-8 and a molecular weight of 224.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butoxycarbonyl)pyrazine-2-carboxylic acid . The InChI code is 1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 224.22 .Scientific Research Applications
Targeted Protein Degradation
Compounds with similar structures are used as rigid linkers in PROTAC (PROteolysis TArgeting Chimeras) development, which is a method for targeting specific proteins for degradation within the cell .
Drug Synthesis Intermediates
These compounds can also serve as intermediates in the synthesis of drugs, such as those used to treat hepatitis C virus (HCV) .
Antimicrobial and Antifungal Activities
Some pyrazine-2-carboxylic acid derivatives have been tested for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins it targets would depend on the other components of the PROTAC molecule it is part of.
Mode of Action
As a component of PROTACs, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid helps facilitate the interaction between the protein of interest and the E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein. The rigidity of this compound may impact the 3D orientation of the degrader and thus ternary complex formation .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKRDMBDOQOSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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